molecular formula C18H19NO2 B12277362 1-(Diphenylmethyl)-3-methylazetidine-3-carboxylic acid

1-(Diphenylmethyl)-3-methylazetidine-3-carboxylic acid

Cat. No.: B12277362
M. Wt: 281.3 g/mol
InChI Key: KHRGMBYFRLXWKK-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-3-methylazetidine-3-carboxylic acid is an organic compound that features a unique azetidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the diphenylmethyl group and the carboxylic acid functionality makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction of a suitable amine with a halogenated precursor can lead to the formation of the azetidine ring

Industrial Production Methods

In an industrial setting, the production of 1-(Diphenylmethyl)-3-methylazetidine-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can facilitate precise control over reaction conditions, leading to higher purity and yield of the final product. Industrial methods often focus on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-3-methylazetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The diphenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylates or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-(Diphenylmethyl)-3-methylazetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-3-methylazetidine-3-carboxylic acid involves its interaction with specific molecular targets. The diphenylmethyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The azetidine ring structure may also contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: Another nitrogen-containing heterocycle with similar applications in medicinal chemistry.

    Piperidine: A six-membered ring structure with nitrogen, used in the synthesis of various pharmaceuticals.

    Azetidine: The parent compound of 1-(Diphenylmethyl)-3-methylazetidine-3-carboxylic acid, without the diphenylmethyl and carboxylic acid groups.

Uniqueness

This compound is unique due to the combination of the azetidine ring with the diphenylmethyl and carboxylic acid functionalities. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

1-benzhydryl-3-methylazetidine-3-carboxylic acid

InChI

InChI=1S/C18H19NO2/c1-18(17(20)21)12-19(13-18)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,20,21)

InChI Key

KHRGMBYFRLXWKK-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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